molecular formula C22H28Cl2F3N3O2S B15291382 Fluphenazine N1-Oxide Dihydrochloride

Fluphenazine N1-Oxide Dihydrochloride

カタログ番号: B15291382
分子量: 526.4 g/mol
InChIキー: SPPACWDWJISOGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluphenazine N1-Oxide Dihydrochloride is an oxidative derivative of fluphenazine dihydrochloride, a potent antipsychotic drug belonging to the phenothiazine class. Fluphenazine dihydrochloride itself is a trifluoromethyl phenothiazine derivative with a piperazine side chain, acting as a dopamine D1/D2 receptor antagonist . It is used primarily for treating schizophrenia and acute psychiatric emergencies .

特性

分子式

C22H28Cl2F3N3O2S

分子量

526.4 g/mol

IUPAC名

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C22H26F3N3O2S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H

InChIキー

SPPACWDWJISOGE-UHFFFAOYSA-N

正規SMILES

C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-].Cl.Cl

製品の起源

United States

類似化合物との比較

Structural Modifications

The N1-Oxide group introduces polarity to the molecule, altering solubility and receptor interactions compared to parent compounds. Key structural analogs include:

Compound Structural Features Key Differences from Fluphenazine N1-Oxide Dihydrochloride
Fluphenazine Hydrochloride Piperazine side chain, trifluoromethyl group Lacks N1-Oxide modification; higher lipophilicity .
Perphenazine Sulfoxide N1-Oxide Sulfoxide and N1-Oxide groups Additional sulfoxide (S=O) group; altered metabolic pathway .
Flupentixol N1-Oxide Dihydrochloride Thioxanthene backbone, N1-Oxide Thioxanthene core instead of phenothiazine; distinct receptor affinity .
Fluphenazine Sulfone N1,N4-Dioxide Oxidized at N1, N4, and sulfur Higher oxidation state; likely reduced CNS penetration .

Pharmacological Activity

  • Receptor Binding: Fluphenazine dihydrochloride exhibits strong D1/D2 antagonism (IC₅₀ in μM range), critical for antipsychotic effects .
  • Clinical Efficacy : Fluphenazine dihydrochloride demonstrated efficacy in a multicenter trial (660 patients) for acute schizophrenia . N1-Oxide derivatives are less studied but hypothesized to have attenuated potency due to structural changes.

Pharmacokinetic and Stability Profiles

Stability and Degradation

  • Fluphenazine hydrochloride is prone to oxidative degradation under stress conditions, forming N1-Oxide and sulfoxide derivatives . This necessitates strict storage protocols (e.g., protection from light and moisture) .
  • Comparative Stability: Fluphenazine Decanoate/Enanthate: Prodrug esters with extended half-lives (weeks) due to slow hydrolysis . N1-Oxide Derivatives: Likely less stable than parent compounds, requiring analytical standards (e.g., USP Fluphenazine N1-Oxide RS) for quality control .

Metabolic Pathways

  • Fluphenazine is metabolized via hepatic oxidation, producing N1-Oxide and sulfoxide metabolites . These metabolites may contribute to side effects (e.g., extrapyramidal symptoms) but are less therapeutically active.

Regulatory and Analytical Considerations

  • Reference Standards: USP monographs specify handling protocols for fluphenazine salts, including N1-Oxide derivatives, to ensure analytical accuracy .
  • Impurity Profiling: N1-Oxide is a known degradation product monitored during pharmaceutical manufacturing .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。